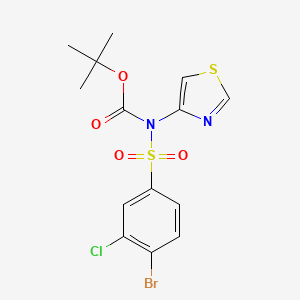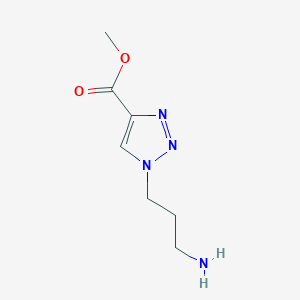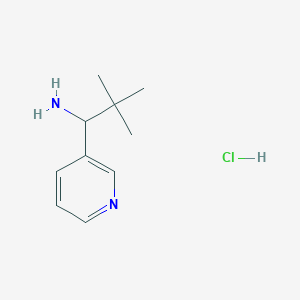![molecular formula C14H13F2N B12075370 {[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine](/img/structure/B12075370.png)
{[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine is an organic compound characterized by the presence of a difluorophenyl group attached to a phenylmethylamine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,6-difluorobenzene and benzylamine.
Formation of Intermediate: The 2,6-difluorobenzene undergoes a Friedel-Crafts alkylation with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-(2,6-difluorophenyl)benzyl chloride.
Amination: The intermediate 4-(2,6-difluorophenyl)benzyl chloride is then reacted with methylamine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
{[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
{[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential in creating advanced materials with specific electronic properties.
Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding due to its unique structural features.
Industrial Applications: Used in the development of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism by which {[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific receptors or enzymes, altering their activity. The difluorophenyl group can enhance binding affinity and selectivity towards certain biological targets, while the amine group can participate in hydrogen bonding and electrostatic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {[4-(2,6-Dichlorophenyl)phenyl]methyl}(methyl)amine
- {[4-(2,6-Dimethylphenyl)phenyl]methyl}(methyl)amine
- {[4-(2,6-Difluorophenyl)phenyl]ethyl}(methyl)amine
Uniqueness
{[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine is unique due to the presence of the difluorophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific interactions with biological targets or materials with unique electronic characteristics.
Propriétés
Formule moléculaire |
C14H13F2N |
|---|---|
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
1-[4-(2,6-difluorophenyl)phenyl]-N-methylmethanamine |
InChI |
InChI=1S/C14H13F2N/c1-17-9-10-5-7-11(8-6-10)14-12(15)3-2-4-13(14)16/h2-8,17H,9H2,1H3 |
Clé InChI |
XCFCQSAOGZUTSB-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=CC=C(C=C1)C2=C(C=CC=C2F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





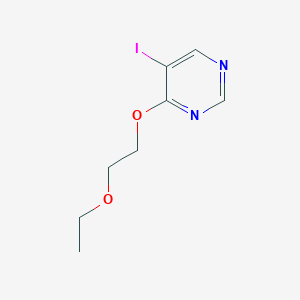
![(4'-Ethynyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12075335.png)

![Methyl(2-methylpropyl)[(piperidin-4-yl)methyl]amine](/img/structure/B12075340.png)
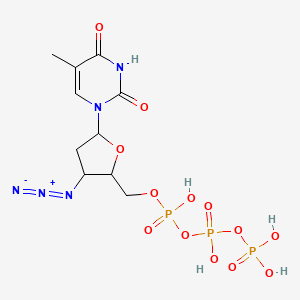
![4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid](/img/structure/B12075344.png)
